
Bis(1-cyanoethyl) phthalate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Bis(1-cyanoethyl) phthalate is a chemical compound that belongs to the family of phthalates, which are esters of phthalic acid. Phthalates are widely used as plasticizers to increase the flexibility, transparency, durability, and longevity of plastics. This compound is specifically known for its applications in various industrial processes and products.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Bis(1-cyanoethyl) phthalate typically involves the esterification of phthalic anhydride with 1-cyanoethanol. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid, under controlled temperature conditions. The reaction can be represented as follows:
Phthalic Anhydride+21-Cyanoethanol→Bis(1-cyanoethyl) phthalate+Water
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale esterification processes. The reaction is conducted in reactors equipped with temperature and pressure control systems to ensure optimal yield and purity. The product is then purified through distillation or recrystallization techniques to remove any impurities.
化学反応の分析
Types of Reactions
Bis(1-cyanoethyl) phthalate can undergo various chemical reactions, including:
Hydrolysis: The ester bonds in this compound can be hydrolyzed in the presence of water and an acid or base catalyst, resulting in the formation of phthalic acid and 1-cyanoethanol.
Oxidation: The compound can be oxidized under specific conditions to produce phthalic acid derivatives.
Substitution: this compound can participate in substitution reactions where the cyanoethyl groups are replaced by other functional groups.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromic acid.
Substitution: Various nucleophiles under appropriate conditions.
Major Products Formed
Hydrolysis: Phthalic acid and 1-cyanoethanol.
Oxidation: Phthalic acid derivatives.
Substitution: Compounds with different functional groups replacing the cyanoethyl groups.
科学的研究の応用
Bis(1-cyanoethyl) phthalate has several applications in scientific research, including:
Chemistry: Used as a plasticizer in the synthesis of polymers and resins.
Biology: Studied for its potential effects on biological systems, particularly in relation to its role as an endocrine disruptor.
Medicine: Investigated for its potential impact on human health, including its effects on liver function and reproductive health.
Industry: Utilized in the production of flexible plastics, adhesives, and coatings.
作用機序
The mechanism of action of Bis(1-cyanoethyl) phthalate involves its interaction with various molecular targets and pathways. As an endocrine disruptor, it can interfere with hormone signaling pathways by binding to hormone receptors and altering their activity. This can lead to disruptions in the hypothalamic-pituitary-gonadal axis, affecting reproductive health and development. Additionally, this compound can induce oxidative stress and inflammation, contributing to its toxic effects on biological systems.
類似化合物との比較
Similar Compounds
- Bis(2-ethylhexyl) phthalate (DEHP)
- Diisononyl phthalate (DiNP)
- Diisodecyl phthalate (DiDP)
- Diethyl phthalate (DEP)
- Dimethyl phthalate (DMP)
- Dibutyl phthalate (DBP)
Uniqueness
Bis(1-cyanoethyl) phthalate is unique due to the presence of cyanoethyl groups, which impart distinct chemical properties compared to other phthalates. These properties influence its reactivity and interactions with biological systems, making it a compound of interest in various research fields.
特性
CAS番号 |
6380-63-8 |
|---|---|
分子式 |
C14H12N2O4 |
分子量 |
272.26 g/mol |
IUPAC名 |
bis(1-cyanoethyl) benzene-1,2-dicarboxylate |
InChI |
InChI=1S/C14H12N2O4/c1-9(7-15)19-13(17)11-5-3-4-6-12(11)14(18)20-10(2)8-16/h3-6,9-10H,1-2H3 |
InChIキー |
BTIOZBFFOWDNPZ-UHFFFAOYSA-N |
正規SMILES |
CC(C#N)OC(=O)C1=CC=CC=C1C(=O)OC(C)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


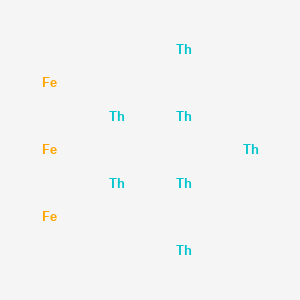
![2-[(Dimethylhydrazinylidene)methyl]phenol](/img/structure/B14727468.png)
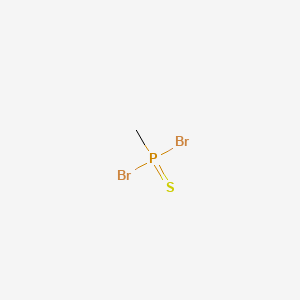
![[4-(2-Hydroxypropoxy)phenyl]arsonous acid](/img/structure/B14727475.png)

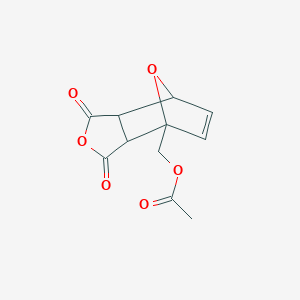

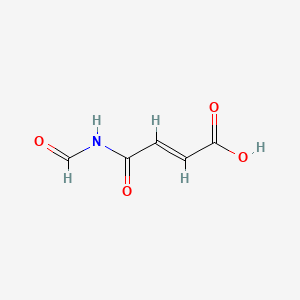
![2,6-Bis(2-ethylhexyl)pyrrolo[3,4-f]isoindole-1,3,5,7(2h,6h)-tetrone](/img/structure/B14727487.png)


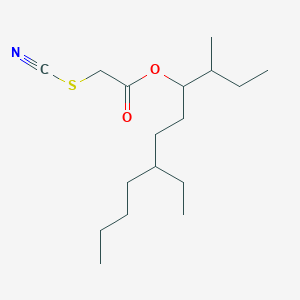
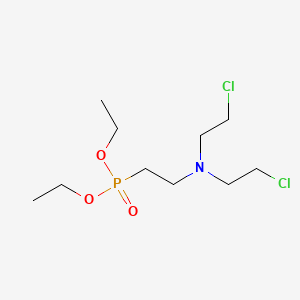
![Benzo[13,14]pentapheno[3,4,5-def]isoquinoline-1,3,8(2H)-trione](/img/structure/B14727504.png)
